4-Chloro-5-fluoro-3-iodo-1H-indazole
Overview
Description
4-Chloro-5-fluoro-3-iodo-1H-indazole is an organic compound that belongs to the indazole family. It has the molecular formula C7H3ClFIN2 .
Synthesis Analysis
Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-fluoro-3-iodo-1H-indazole consists of a five-membered ring containing two nitrogen atoms, one of which bears a hydrogen atom . The ring is substituted with chlorine, fluorine, and iodine atoms .Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . The cyclization process is greatly affected by the hydrogen bond .Physical And Chemical Properties Analysis
4-Chloro-5-fluoro-3-iodo-1H-indazole has a molecular weight of 296.47 g/mol. The boiling point is 391.471°C at 760 mmHg .Scientific Research Applications
1. Synthesis and Characterization
- Synthesis and Analysis of Derivatives : Research has focused on synthesizing and characterizing derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, highlighting the importance of 4-Chloro-5-fluoro-3-iodo-1H-indazole in such studies (Shukla et al., 2014).
2. Organic Chemistry and Material Science
- Experimental and Theoretical Investigations : Studies on the reaction of NH-indazoles with fluoro-nitrobenzene, exploring the formation of new compounds, demonstrate the compound's relevance in chemical reactions and material science (Alkorta et al., 2013).
- Novel Material Synthesis : The compound is used in creating new materials, like biheteroaryl fluorophores, for potential applications in organic functional materials (Cheng et al., 2016).
3. Biological Applications
- Antimicrobial and Antitumour Activities : Research includes the synthesis of indazole derivatives with potential biological activities, such as antimicrobial and antitumour effects (Hao et al., 2017).
4. Corrosion Inhibition
- Inhibitors in Corrosion Science : The compound's derivatives have been studied as inhibitors for corrosion of metals in acidic media, highlighting its potential industrial applications (Li et al., 2007).
5. Herbicide Development
- Herbicidal Activity : It's also been used in the development of new herbicides, demonstrating its utility in agricultural sciences (Hwang et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-fluoro-3-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUVZMCDRPUIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-3-iodo-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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